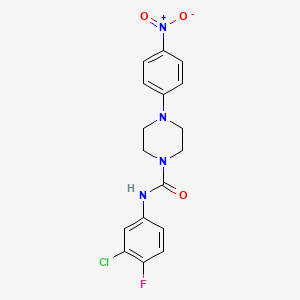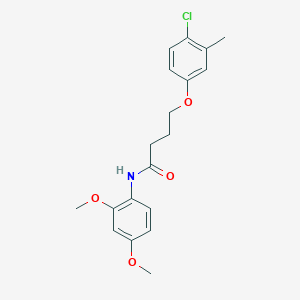![molecular formula C24H16BrNO2 B4647761 (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B4647761.png)
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE
描述
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a diphenyl group, and a dihydropyrrolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 4-bromobenzaldehyde with acetophenone to form the corresponding chalcone. This chalcone is then subjected to cyclization with phenylhydrazine to yield the desired dihydropyrrolone derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated processes to ensure consistency and scalability. Techniques such as continuous flow synthesis and automated batch reactors can be employed to streamline the production process. These methods not only enhance the efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions yield oxo derivatives, reduction reactions produce reduced forms of the compound, and substitution reactions result in various substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.
作用机制
The mechanism of action of (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to receptors in inflammatory pathways can lead to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(2Z)-2-(4-Bromophenyl)-2-butenedioic acid: This compound shares the bromophenyl group but differs in its overall structure and properties.
Dichloroaniline: Although structurally different, dichloroaniline compounds also contain halogenated aromatic rings and are used in various chemical applications.
Uniqueness
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
(2Z)-2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1H-pyrrol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrNO2/c25-19-13-11-16(12-14-19)21(27)15-20-24(28)22(17-7-3-1-4-8-17)23(26-20)18-9-5-2-6-10-18/h1-15,26H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZWXUFVBUOMH-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=CC(=O)C3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N/C(=C\C(=O)C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)

![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)
![(4-PROPOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4647726.png)
![3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide](/img/structure/B4647735.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647737.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4647748.png)

![5-[4-(diethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4647768.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![METHYL 7-CYCLOPROPYL-3-{[METHYL(PHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4647788.png)
